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Compound of Interest

Compound Name:
(2-(Pyrrolidin-1-

ylsulfonyl)phenyl)boronic acid

Cat. No.: B1519935 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Pyrrolidin-1-
ylsulfonyl)phenyl)boronic acid

Executive Summary
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS No: 913835-83-3) is a bifunctional

synthetic building block of significant interest to researchers in medicinal chemistry and drug

development. Its structure, incorporating an arylboronic acid moiety and a pyrrolidine

sulfonamide group, makes it a valuable component for Suzuki-Miyaura cross-coupling

reactions and for introducing specific pharmacophoric elements. This guide provides a

comprehensive technical overview of the essential spectroscopic methods required for the

unambiguous identification and characterization of this compound. By synthesizing established

principles for the analysis of arylboronic acids and sulfonamides, this document serves as a

senior-level application guide, detailing not only the expected spectral data but also the

causality behind the selection of specific analytical techniques and experimental parameters.

All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility

for professionals in the field.
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(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a solid organic compound whose structure

presents two key functional groups: an ortho-substituted phenylboronic acid and a pyrrolidine

sulfonamide. This unique arrangement makes it a versatile reagent in organic synthesis.

Property Value Source

CAS Number 913835-83-3 [1][2][3]

Molecular Formula C₁₀H₁₄BNO₄S [1]

Molecular Weight 255.1 g/mol [1]

Physical Form Solid

Melting Point 124-126 °C [2][4]

Rationale for Use in Drug Discovery
The title compound is an exemplar of a molecular scaffold used in the construction of complex,

biologically active molecules. Arylboronic acids are indispensable partners in palladium-

catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis for

creating carbon-carbon bonds.[5] The pyrrolidine-sulfonamide portion is a common feature in

many kinase inhibitors and other therapeutic agents, often used to modulate solubility and

engage in specific hydrogen bonding interactions with protein targets.[6][7] The synthesis of

related sulfonamide-phenylboronic acids has been established for applications in boronate

affinity chromatography, highlighting the utility of this substitution pattern for specific molecular

recognition.[8] A thorough spectroscopic characterization is therefore the first critical step in

ensuring the quality and identity of this key building block before its incorporation into drug

candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the precise atomic

connectivity of the title compound. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for

complete characterization.
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Expertise in Practice: Experimental Considerations
The choice of solvent and instrumentation is critical for acquiring high-quality NMR data for

boronic acids.

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its

ability to form hydrogen bonds prevents the rapid exchange of the acidic B(OH)₂ protons,

allowing for their observation in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or

D₂O can lead to signal broadening or complete disappearance of these labile protons.

Instrumental Caveat: Boronic acids can interact with the borosilicate glass of standard NMR

tubes, potentially leading to a broad background signal in the ¹¹B spectrum. For high-

sensitivity or quantitative ¹¹B NMR, the use of quartz NMR tubes is strongly recommended to

eliminate this interference.[9]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton spectrum provides a detailed fingerprint of the molecule's hydrogen framework.

Boronic Acid Protons (δ 8.0-8.5 ppm): A broad singlet corresponding to the two hydroxyl

protons of the B(OH)₂ group is expected. Its broadness is due to quadrupolar coupling with

the boron nucleus and chemical exchange.

Aromatic Protons (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear as a

complex multiplet pattern characteristic of an ortho-disubstituted system.

Pyrrolidine Protons (δ 3.2-3.4 ppm and δ 1.7-1.9 ppm): The pyrrolidine ring protons will

appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (α-protons)

are deshielded by the sulfonyl group and will appear downfield (approx. 3.2-3.4 ppm). The

four β-protons will appear further upfield (approx. 1.7-1.9 ppm).[10]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon spectrum confirms the carbon skeleton and the presence of quaternary carbons.

Aromatic Carbons (δ 125-145 ppm): Six signals are expected in the aromatic region. The

carbon atom directly bonded to the boron (C-B) is often difficult to observe due to

quadrupolar broadening.[11]
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Pyrrolidine Carbons (δ 47-49 ppm and δ 24-26 ppm): Two signals are anticipated for the

pyrrolidine ring carbons, corresponding to the α- and β-positions.[10]

¹¹B NMR Spectroscopy: The Boron-Specific Probe
¹¹B NMR is indispensable for confirming the state of the boron center.[12]

Expected Chemical Shift (δ 28-33 ppm): For a neutral, tricoordinate arylboronic acid, a

single, characteristically broad signal is expected in this region relative to the standard

reference, BF₃·OEt₂.[9] The significant line width is a direct consequence of the quadrupolar

nature of the ¹¹B nucleus (I = 3/2).[9] The presence of this signal is unequivocal proof of the

boronic acid functionality.

Protocol: NMR Sample Preparation and Acquisition
Accurately weigh 5-10 mg of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube (preferably quartz for ¹¹B analysis).

Acquire ¹H, ¹³C, and ¹¹B spectra on a 400 MHz or higher field NMR spectrometer.

For ¹³C, ensure a sufficient number of scans (e.g., 1024 or more) and relaxation delay to

observe all carbon signals, including quaternary ones.

Table 1: Summary of Predicted NMR Data
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H 8.0 - 8.5 br s B(OH)₂

¹H 7.5 - 8.0 m Ar-H

¹H 3.2 - 3.4 m N-CH₂ (α-protons)

¹H 1.7 - 1.9 m C-CH₂-C (β-protons)

¹³C 125 - 145 - C-Ar

¹³C 47 - 49 - N-CH₂ (α-carbons)

¹³C 24 - 26 - C-CH₂-C (β-carbons)

¹¹B 28 - 33 br s B(OH)₂

Mass Spectrometry (MS): Confirming Molecular
Integrity
Mass spectrometry provides the molecular weight of the compound, offering orthogonal

confirmation of its identity. However, boronic acids present unique analytical challenges.

Expertise in Practice: Overcoming Analytical Hurdles
The primary challenge in the MS analysis of boronic acids is their propensity to undergo

thermally induced dehydration to form cyclic trimers known as boroxines.[13][14] This can lead

to complex and misleading spectra, with a dominant ion corresponding to the trimer rather than

the desired monomer.

Causality-Driven Solution: To mitigate this, Ultra-High-Performance Liquid Chromatography

coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is the preferred

method.[15][16] The rapid analysis time minimizes on-column degradation, and the soft

ionization of ESI prevents thermal decomposition in the source.[16] Analysis in negative ion

mode is often superior, as the acidic boronic acid readily forms a stable [M-H]⁻ anion.[16][17]

Predicted Mass Spectrum (UPLC-ESI-Negative Mode)
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Parent Ion [M-H]⁻: The most intense peak is expected at m/z 254.1, corresponding to the

deprotonated molecule.

Isotopic Pattern: A characteristic isotopic signature for boron will be observed. Boron has two

stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). The [M-H]⁻ peak will be accompanied by a

smaller peak at m/z 253.1, with an intensity ratio of approximately 1:4, providing definitive

evidence for the presence of a single boron atom.

Diagram: Analytical Workflow for Boronic Acid MS
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Caption: UPLC-ESI-MS workflow for (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
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Protocol: UPLC-ESI-MS Analysis
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 1:1 mixture of

acetonitrile and 10 mM aqueous ammonium acetate.[15]

Chromatography: Use a short C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm).

Employ a fast gradient with mobile phases of 10 mM ammonium acetate in water (A) and

acetonitrile (B).

MS Detection: Set the mass spectrometer to negative ion ESI mode. Scan a mass range of

m/z 50-500.

Data Analysis: Extract the ion chromatogram for m/z 254.1. Examine the mass spectrum for

the parent ion and its corresponding ¹⁰B isotope peak at m/z 253.1.

Infrared (IR) Spectroscopy: Functional Group
Identification
FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key

functional groups within the molecule.

Theoretical Interpretation of Key Vibrational Modes
The IR spectrum is a superposition of the characteristic vibrations of the sulfonamide, boronic

acid, and pyrrolidine moieties.

Sulfonyl Group (SO₂): This group gives rise to two of the most intense and characteristic

bands in the spectrum. The asymmetric stretching vibration (νₐₛ SO₂) appears at a higher

frequency than the symmetric stretch (νₛ SO₂).[18]

Boronic Acid Group (B(OH)₂): This group is characterized by a very broad O-H stretching

band due to extensive hydrogen bonding. The B-O stretching vibration is also a key

diagnostic peak.[19]

Sulfonamide S-N Bond: The stretching of the sulfur-nitrogen bond provides another useful

diagnostic peak.[18]
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Pyrrolidine C-H Bonds: Aliphatic C-H stretching vibrations will be present just below 3000

cm⁻¹.

Table 2: Summary of Predicted FT-IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Assignment Reference

3200 - 3600 Broad, Strong
O-H stretch (H-

bonded)
[19]

2850 - 2980 Medium C-H stretch (aliphatic) [20]

~1600, ~1475 Medium-Weak
C=C stretch

(aromatic)
[18]

1350 - 1370 Strong B-O stretch [19]

1310 - 1330 Strong
SO₂ asymmetric

stretch
[18]

1140 - 1160 Strong SO₂ symmetric stretch [18]

895 - 915 Medium S-N stretch [18]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with

isopropanol.

Record a background spectrum of the empty ATR stage.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the sample spectrum over the range of 4000-600 cm⁻¹, co-adding at least 16 scans

to improve the signal-to-noise ratio.

Process the data by performing an ATR correction and baseline correction.
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Diagram: Spectroscopic Characterization Map
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Caption: Key molecular fragments and their primary spectroscopic signatures.

Conclusion
The structural verification of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid requires a multi-

technique spectroscopic approach. ¹H and ¹³C NMR define the organic framework, while ¹¹B

NMR provides unequivocal confirmation of the boronic acid moiety. Mass spectrometry, when

performed under optimized UPLC-ESI conditions to prevent boroxine formation, validates the

molecular weight and elemental composition. Finally, FT-IR spectroscopy offers a rapid and

reliable method for confirming the presence of the critical sulfonyl and boronic acid functional

groups. By following the protocols and interpretive guidelines detailed in this document,

researchers and drug development professionals can confidently establish the identity, purity,

and structural integrity of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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